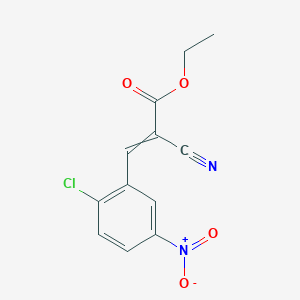![molecular formula C8H18N2O3 B8349843 tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B8349843.png)
tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate is a chemical compound with the molecular formula C7H16N2O3. It is commonly used in organic synthesis and has applications in various scientific fields. This compound is known for its stability and reactivity, making it a valuable reagent in chemical research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminooxy compound. One common method is the reaction of tert-butyl carbamate with (1S)-2-aminooxy-1-methylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems. These systems provide a more efficient and sustainable method for the synthesis of tert-butyl esters compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate involves the formation of stable carbamate adducts with amino groups. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which readily reacts with electrophilic centers in target molecules . The compound can inhibit enzyme activity by modifying active site residues, thereby blocking substrate binding and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-(aminooxy)ethyl)carbamate
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
Uniqueness
tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of the aminooxy group. This combination provides distinct reactivity and stability compared to other similar compounds. The stereochemistry of the compound allows for selective interactions with chiral centers in target molecules, making it valuable in asymmetric synthesis and chiral resolution processes .
Propiedades
Fórmula molecular |
C8H18N2O3 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-aminooxypropan-2-yl]carbamate |
InChI |
InChI=1S/C8H18N2O3/c1-6(5-12-9)10-7(11)13-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 |
Clave InChI |
SWALAYUOXONVQW-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CON)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CON)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


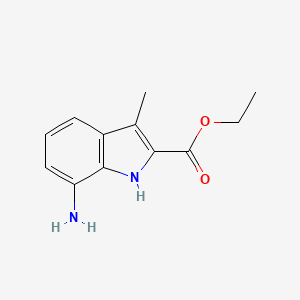
![5-Methyl-2-[(2-nitrophenyl)methoxy]benzaldehyde](/img/structure/B8349770.png)
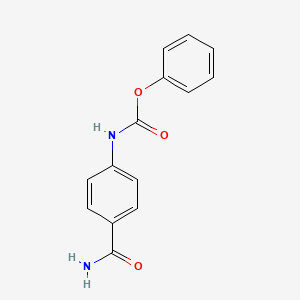

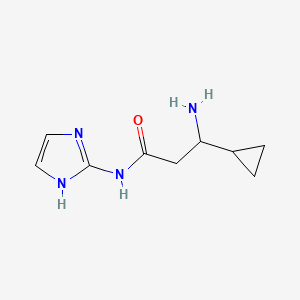


![4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B8349834.png)
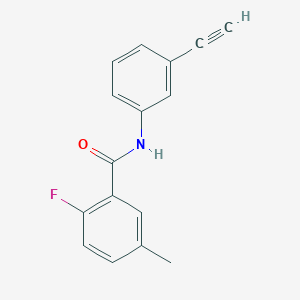
![Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B8349839.png)
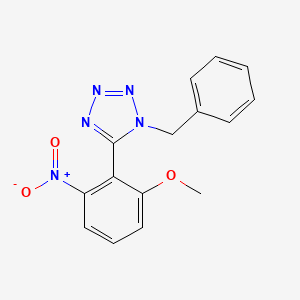
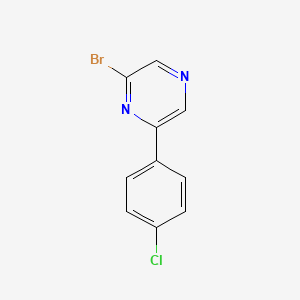
![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]decane](/img/structure/B8349860.png)
